molecular formula C15H13ClN2O6 B12925241 2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid CAS No. 62513-24-0

2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid

Katalognummer: B12925241
CAS-Nummer: 62513-24-0
Molekulargewicht: 352.72 g/mol
InChI-Schlüssel: UYOQFSCFOOZTTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid is a compound that belongs to the benzimidazole derivatives. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse biological activities and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid typically involves the reaction of benzimidazole with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-benzimidazol-2-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(1H-benzimidazol-2-ylmethyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound with similar biological activities.

    2-(1H-benzimidazol-1-yl)-methylbenzoic acid: A closely related compound with similar chemical properties.

    4-(2-phenyl-1H-benzimidazol-1-yl)-benzoic acid: Another derivative with comparable biological activities.

Uniqueness

2-(1H-benzimidazol-2-ylmethyl)benzoic acid is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

62513-24-0

Molekularformel

C15H13ClN2O6

Molekulargewicht

352.72 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid

InChI

InChI=1S/C15H12N2O2.ClHO4/c18-15(19)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14;2-1(3,4)5/h1-8H,9H2,(H,16,17)(H,18,19);(H,2,3,4,5)

InChI-Schlüssel

UYOQFSCFOOZTTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)C(=O)O.OCl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.